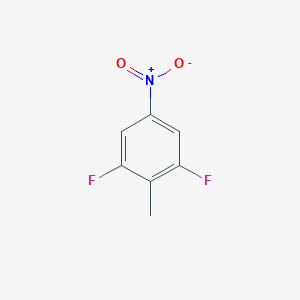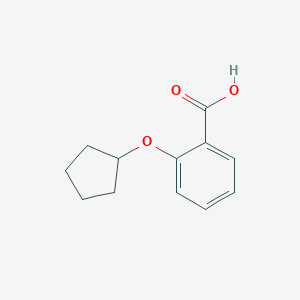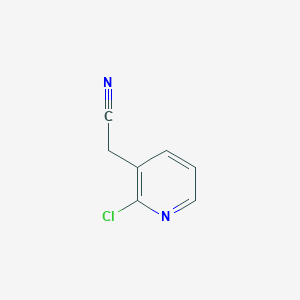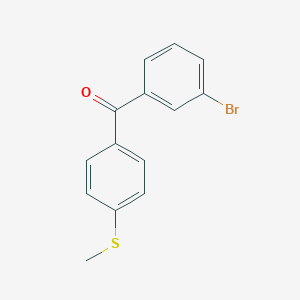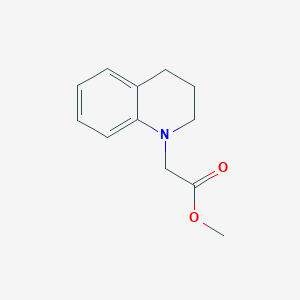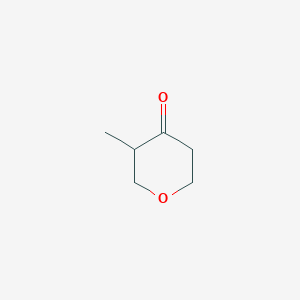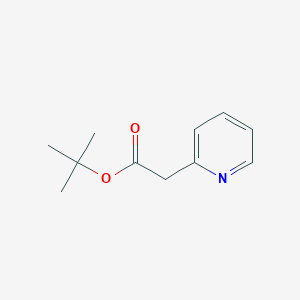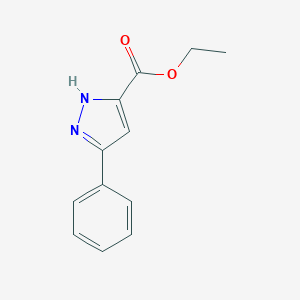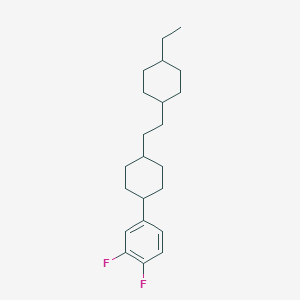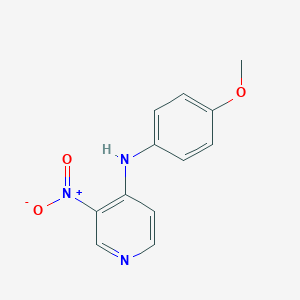
N-(4-methoxyphenyl)-3-nitropyridin-4-amine
Übersicht
Beschreibung
N-(4-methoxyphenyl)-3-nitropyridin-4-amine, also known as MNPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MNPA is a nitroaromatic compound that belongs to the class of pyridine derivatives. In
Wissenschaftliche Forschungsanwendungen
N-(4-methoxyphenyl)-3-nitropyridin-4-amine has been widely studied for its potential applications in various fields. One of the significant applications of N-(4-methoxyphenyl)-3-nitropyridin-4-amine is in the field of organic electronics. N-(4-methoxyphenyl)-3-nitropyridin-4-amine can be used as a building block in the synthesis of organic semiconductors, which are essential components of electronic devices such as solar cells, light-emitting diodes, and transistors.
N-(4-methoxyphenyl)-3-nitropyridin-4-amine has also been studied for its potential applications in the field of medicinal chemistry. N-(4-methoxyphenyl)-3-nitropyridin-4-amine has been shown to exhibit antibacterial and antifungal activity, making it a promising candidate for the development of new antibiotics and antifungal agents.
Wirkmechanismus
The mechanism of action of N-(4-methoxyphenyl)-3-nitropyridin-4-amine is not well understood, but it is believed to involve the inhibition of key enzymes involved in bacterial and fungal metabolism. N-(4-methoxyphenyl)-3-nitropyridin-4-amine may also act by disrupting the cell membrane of bacteria and fungi, leading to their death.
Biochemische Und Physiologische Effekte
N-(4-methoxyphenyl)-3-nitropyridin-4-amine has been shown to exhibit low toxicity in vitro, making it a promising candidate for further development as a therapeutic agent. N-(4-methoxyphenyl)-3-nitropyridin-4-amine has also been shown to exhibit good stability under physiological conditions, indicating that it could be used as a drug candidate.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of N-(4-methoxyphenyl)-3-nitropyridin-4-amine is its ease of synthesis. N-(4-methoxyphenyl)-3-nitropyridin-4-amine can be synthesized in high yields using a relatively simple process. N-(4-methoxyphenyl)-3-nitropyridin-4-amine is also stable under physiological conditions, making it a promising candidate for further development as a therapeutic agent.
One of the limitations of N-(4-methoxyphenyl)-3-nitropyridin-4-amine is its low solubility in water, which may limit its bioavailability. N-(4-methoxyphenyl)-3-nitropyridin-4-amine also exhibits low selectivity towards bacterial and fungal cells, which may limit its use as an antibacterial or antifungal agent.
Zukünftige Richtungen
There are several future directions for the study of N-(4-methoxyphenyl)-3-nitropyridin-4-amine. One area of research is the development of new organic semiconductors based on N-(4-methoxyphenyl)-3-nitropyridin-4-amine. N-(4-methoxyphenyl)-3-nitropyridin-4-amine can be used as a building block in the synthesis of new semiconductors with improved properties.
Another area of research is the development of new antibacterial and antifungal agents based on N-(4-methoxyphenyl)-3-nitropyridin-4-amine. Further studies are needed to determine the mechanism of action of N-(4-methoxyphenyl)-3-nitropyridin-4-amine and its selectivity towards bacterial and fungal cells.
Conclusion:
In conclusion, N-(4-methoxyphenyl)-3-nitropyridin-4-amine is a promising compound with potential applications in various fields. The synthesis of N-(4-methoxyphenyl)-3-nitropyridin-4-amine is a relatively simple process, and the compound exhibits low toxicity in vitro. N-(4-methoxyphenyl)-3-nitropyridin-4-amine has been shown to exhibit antibacterial and antifungal activity, making it a promising candidate for the development of new antibiotics and antifungal agents. Further studies are needed to determine the mechanism of action of N-(4-methoxyphenyl)-3-nitropyridin-4-amine and its selectivity towards bacterial and fungal cells.
Eigenschaften
CAS-Nummer |
14251-87-7 |
|---|---|
Produktname |
N-(4-methoxyphenyl)-3-nitropyridin-4-amine |
Molekularformel |
C12H11N3O3 |
Molekulargewicht |
245.23 g/mol |
IUPAC-Name |
N-(4-methoxyphenyl)-3-nitropyridin-4-amine |
InChI |
InChI=1S/C12H11N3O3/c1-18-10-4-2-9(3-5-10)14-11-6-7-13-8-12(11)15(16)17/h2-8H,1H3,(H,13,14) |
InChI-Schlüssel |
OMEVNEQOORPVLT-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC2=C(C=NC=C2)[N+](=O)[O-] |
Kanonische SMILES |
COC1=CC=C(C=C1)NC2=C(C=NC=C2)[N+](=O)[O-] |
Löslichkeit |
36.8 [ug/mL] |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(1H-indol-3-yl)ethyl]icosanamide](/img/structure/B174743.png)
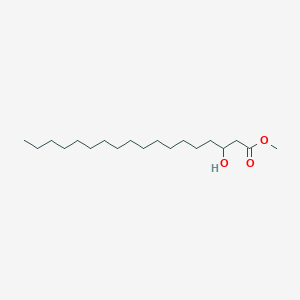
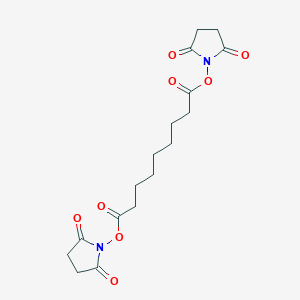
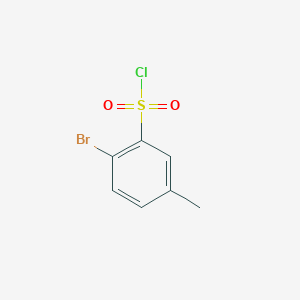
![3,5-Bis[3,5-bis(3,5-dimethoxybenzyloxy)benzyloxy]benzyl Bromide](/img/structure/B174749.png)
